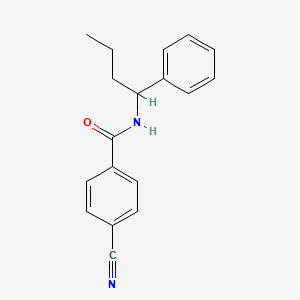![molecular formula C19H15ClN2O3 B6105881 N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide](/img/structure/B6105881.png)
N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthohydrazides are a class of organic compounds that have been widely studied for their potential applications in various fields, including medicine and agriculture. Among them, N-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide (NCA) has gained considerable attention due to its unique chemical properties and potential therapeutic benefits.
Mecanismo De Acción
The exact mechanism of action of N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, this compound has been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. These effects are believed to be mediated by the inhibition of topoisomerase II and the NF-κB signaling pathway, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide in lab experiments is its relatively low toxicity compared to other cytotoxic agents. However, this compound is also known to be unstable in aqueous solutions, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the study of N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide. One area of interest is the development of more stable analogs of this compound that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of targeted delivery systems for this compound could enhance its efficacy and reduce potential side effects.
In conclusion, this compound is a promising compound with potential applications in the treatment of cancer and inflammatory diseases. Its unique chemical properties and mechanism of action make it a valuable tool for scientific research. Further studies are needed to fully understand its potential therapeutic benefits and develop more stable analogs for use in lab experiments.
Métodos De Síntesis
N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide can be synthesized by reacting 2-naphthohydrazide with 2-chlorophenoxyacetyl chloride in the presence of a suitable base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the hydrazide group, resulting in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]naphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-16-7-3-4-8-17(16)25-12-18(23)21-22-19(24)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLAFHKRNNDNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6105801.png)
![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6105811.png)
![ethyl 3-(3-phenylpropyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6105817.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B6105824.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6105846.png)
![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6105851.png)
![8-(3-cyclohexen-1-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6105863.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6105870.png)
![{4-[3-(1-methoxyethyl)phenyl]-2-pyridinyl}methanol](/img/structure/B6105876.png)
![4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6105890.png)
![1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6105894.png)
![4-(3-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105900.png)
![1-(2,3-difluorobenzyl)-4-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinyl}piperidine](/img/structure/B6105906.png)